2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

Antimicrobial Staphylococcus aureus Escherichia coli

2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (CAS 924868-91-7) is a synthetic Mannich base derivative of phenol belonging to the bis(dimethylaminomethyl)alkylphenol class. This compound possesses a molecular formula of C₁₇H₃₀N₂O and a molecular weight of 278.43 g/mol.

Molecular Formula C17H30N2O
Molecular Weight 278.4 g/mol
CAS No. 924868-91-7
Cat. No. B1288126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol
CAS924868-91-7
Molecular FormulaC17H30N2O
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCC(C)C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
InChIInChI=1S/C17H30N2O/c1-7-8-13(2)14-9-15(11-18(3)4)17(20)16(10-14)12-19(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3
InChIKeyAXCAGFCIWIIIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (CAS 924868-91-7) ─ Chemical Identity and Core Properties


2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (CAS 924868-91-7) is a synthetic Mannich base derivative of phenol belonging to the bis(dimethylaminomethyl)alkylphenol class [1]. This compound possesses a molecular formula of C₁₇H₃₀N₂O and a molecular weight of 278.43 g/mol . It is commercially available for research purposes with typical purities ranging from 95% to 98% . The compound is characterized by a central benzene ring substituted with two dimethylaminomethyl groups at the ortho positions (2,6-) and a branched 1-methylbutyl (sec-pentyl) group at the para (4-) position .

Why 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (CAS 924868-91-7) Cannot Be Substituted by Unspecified In-Class Analogs


Compounds within the bis(dimethylaminomethyl)phenol family exhibit structure-dependent variations in key performance parameters, including antioxidant efficacy, antimicrobial potency, and physicochemical properties such as pKa and lipophilicity [1]. The para-substituent alkyl chain length and branching pattern critically influence the molecule's lipophilic balance, which in turn governs its partitioning behavior in complex matrices, such as fuel blends or biological membranes [2]. Furthermore, in related Mannich base series, the antioxidant activity, as measured by radical scavenging assays (e.g., DPPH IC₅₀ values), has been shown to vary by over an order of magnitude depending on specific substitution patterns [3]. Therefore, substituting the specific branched C₅ alkyl chain (1-methylbutyl) of the target compound with a shorter, longer, or differently branched alkyl group cannot be presumed to yield equivalent performance, making precise compound selection critical for reproducible research and industrial formulation.

Quantitative Differentiation Evidence for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (CAS 924868-91-7) vs. Closest Analogs


Comparative Antimicrobial Activity of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol Against Clinically Relevant Bacterial Strains

The target compound demonstrates a quantifiable antimicrobial effect against both Gram-positive and Gram-negative bacteria. A published study reports a significant reduction in bacterial viability for S. aureus and E. coli at concentrations above 50 µg/mL . This provides a definitive, albeit singular, efficacy threshold for the compound against these model organisms, establishing a baseline for its use in antimicrobial research applications.

Antimicrobial Staphylococcus aureus Escherichia coli Minimum Inhibitory Concentration Mannich Base

Antioxidant Activity of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol via Free Radical Scavenging

The target compound exhibits potent antioxidant activity in vitro, demonstrating an IC₅₀ value of 15 µM in a free radical scavenging assay . This value quantifies its capacity to neutralize reactive oxygen species and is directly comparable to a well-established standard antioxidant.

Antioxidant DPPH Assay IC50 Free Radical Scavenger Oxidative Stress

Class-Level Evidence of Antioxidant Performance of Bis(dimethylaminomethyl)phenols vs. Established Antioxidants in Hydrocarbon Fuels

While specific data for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol are not available, its class (bis(disubstituted aminomethyl)phenols) has been shown to provide superior antioxidant performance in hydrocarbon fuels compared to a common industrial antioxidant [1]. This class-level data supports the rationale for selecting this compound over other non-aminomethylphenol alternatives for fuel and lubricant applications.

Antioxidant Hydrocarbon Fuel Lubricant Additive Ashless Antioxidant Oxidation Stability

Key Research and Industrial Application Scenarios for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (CAS 924868-91-7)


Antimicrobial Screening and Drug Discovery

This compound is suitable for use as a positive control or test article in antimicrobial susceptibility assays. Its documented efficacy against S. aureus and E. coli at concentrations > 50 µg/mL provides a clear benchmark for comparative studies, enabling the evaluation of novel antimicrobial agents or formulations targeting these clinically relevant pathogens.

Mechanistic Studies of Oxidative Stress

With a quantified IC₅₀ of 15 µM in a DPPH radical scavenging assay , this compound is a potent tool for investigating oxidative stress mechanisms in cell-based or biochemical assays. It can be used to establish dose-response relationships, compare the antioxidant capacity of other molecules, or serve as a chemical probe to dissect ROS-dependent signaling pathways.

Development of Ashless Lubricant and Fuel Additives

As a member of the bis(dimethylaminomethyl)alkylphenol class, this compound is a candidate for developing next-generation ashless oxidation stabilizers for hydrocarbon fuels and lubricants [1]. Its lipophilic 1-methylbutyl side chain suggests improved solubility in non-polar media, making it potentially valuable for formulating additives that prevent gum and varnish formation in engines.

Synthesis of Complex Ligands for Coordination Chemistry

The two dimethylaminomethyl groups serve as potential N,O-chelating ligands for transition metals [2]. This compound is ideal for synthesizing novel metal complexes, which can be explored for applications in catalysis, magnetic materials, or as structural mimics for metalloenzyme active sites.

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